2-(3,5-Dimethylanilino)-2-methylpropanoic acid
Description
2-(3,5-Dimethylanilino)-2-methylpropanoic acid , also known as 2,5-Dimethylaniline , is a colorless to dark yellow liquid. Its chemical formula is C8H11N with a molecular weight of 121.18 g/mol . It is sometimes referred to as 2,5-Xylidine or 2-Amino-1,4-dimethylbenzene . This compound serves as a substrate for fungal laccases and has applications in various fields .
Synthesis Analysis
It can also be prepared using dimethyl ether as the methylating agent .
Chemical Reactions Analysis
- Electrochemical Oxidation : In anhydrous NH4F·2.35 HF medium, 2,5-Dimethylaniline undergoes electrochemical oxidation to form conducting polymer, poly(2,5-dimethylaniline) .
- Nanocomposite Synthesis : It is used in the synthesis of nanocomposites, such as multi-walled carbon nanotubes embedded in poly(2,5-dimethylaniline) .
- Laccase Activity Induction : Metabolites formed from 2,5-xylidine by fungi induce transcription of laccase activity .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
2-(3,5-dimethylanilino)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-9(2)7-10(6-8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUDVOINBHJNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374408 | |
Record name | 2-(3,5-dimethylanilino)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898396-59-3 | |
Record name | 2-(3,5-dimethylanilino)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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